2,2-dichloro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide
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Description
The compound 2,2-dichloro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide is a chemical that has been studied for various properties and applications. It is related to a family of compounds that have been synthesized and evaluated for their potential uses in different fields, including medicine and materials science.
Synthesis Analysis
The synthesis of related compounds has been described in several studies. For instance, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides were synthesized and evaluated as opioid kappa agonists, with variations in the N-acyl, N-alkyl, and amino functions . Another study reported the synthesis of N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide, providing insights into the influence of the methyl group on the characteristic frequencies of the amide group . These studies contribute to the understanding of how different substituents and synthetic routes can affect the properties of the final compounds.
Molecular Structure Analysis
The molecular structure of related acetamides has been extensively studied. For example, the crystal structure of dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)-sulfonyl]phenyl}acetamide)copper(II) was determined, revealing a centrosymmetric complex with a tetragonally-distorted octahedral geometry around Cu(II) . Additionally, the title compound 2,2-dichloro-N-(4-methylphenylsulfonyl)acetamide was found to have trans N—H and C=O bonds, with N—H⋯O hydrogen bonds forming chains along the a-axis . These findings help in understanding the three-dimensional arrangement of atoms in these compounds and their potential intermolecular interactions.
Chemical Reactions Analysis
The reactivity of related acetamides has been explored in various studies. For instance, N-phenyl-2,2-di(4-chlorophenoxy)acetamide was synthesized through the reaction of 4-chlorophenol with N-phenyl dichloroacetamide, demonstrating the potential for creating complex molecules through multi-step reactions . Another study synthesized 2-hydroxy-N-methyl-N-phenyl-acetamide via a series of reactions including acetylation, esterification, and ester interchange, showcasing the versatility of acetamide derivatives in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives have been characterized using various spectroscopic and computational methods. The vibrational characteristics of N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide were investigated using FTIR, FT-Raman, and quantum chemical calculations . The crystal structures of several trichloroacetamide derivatives were also determined, providing information on the planarity of the phenyl rings and the acetamide group, as well as the orientation of substituents .
Scientific Research Applications
Environmental Protection and Water Treatment
Advanced Oxidation Processes (AOPs) are increasingly employed to degrade recalcitrant compounds in the environment, with acetaminophen (ACT) being a target due to its prevalence in water systems. Researchers have compiled comprehensive studies on ACT by-products, their biotoxicity, and degradation pathways, utilizing computational methods such as the Fukui function to predict reactive sites in the ACT molecule. The degradation of ACT by AOP systems is of significant interest due to its potential environmental impact, highlighting the importance of environmental protection measures in the context of pharmaceutical pollutants (Qutob et al., 2022).
Carcinogenicity Evaluation
Thiophene analogues of carcinogens such as benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity. The study explores the structural activity relationship and carcinogenic potential of compounds including N-(5-p-acetamido-phenylthiophen-2-yl)acetamide, highlighting the need for comprehensive evaluations of chemical structures in relation to their carcinogenic risks (Ashby et al., 1978).
Trends in Herbicide Toxicology
Scientometric reviews on herbicides like 2,4-D assess global trends and gaps in research, with a focus on the toxicological and mutagenic effects of these compounds. Such studies provide insights into the specific characteristics of toxicity and mutagenicity of herbicides, paving the way for future research endeavors to understand and mitigate the impacts of these substances on health and the environment (Zuanazzi et al., 2020).
Clinical Drug Applications
The primary sulfonamide moiety, present in many clinically used drugs, shows significant biological activity. Studies and patents in this area focus on novel drugs incorporating this group, such as apricoxib and pazopanib. This research indicates ongoing efforts to explore and harness the therapeutic potential of sulfonamide derivatives in various medical applications (Carta et al., 2012).
Adsorptive Elimination from Water
The adsorptive removal of acetaminophen (ACT) from water has been a focal point of research due to its prevalence and potential environmental impact. This review sheds light on recent progress in ACT adsorption from water, discussing various adsorbents and their efficiency, mechanisms of ACT uptake, and future perspectives in the field. The findings underscore the importance of developing effective methods for the removal of pharmaceutical pollutants from water systems (Igwegbe et al., 2021).
properties
IUPAC Name |
2,2-dichloro-N-[4-(4-methylphenyl)sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3S/c1-10-2-6-12(7-3-10)22(20,21)13-8-4-11(5-9-13)18-15(19)14(16)17/h2-9,14H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHCFPBZLXWOPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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